![molecular formula C13H9F2NO3 B2778155 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248280-17-1](/img/structure/B2778155.png)
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative that belongs to the class of benzoic acids. It has a molecular formula of C14H9F2NO3 and a molecular weight of 287.22 g/mol.
Mechanism of Action
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid acts as a competitive antagonist of mGluR5. It binds to the allosteric site of the receptor, which inhibits the binding of glutamate, the endogenous ligand of mGluR5. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This suggests that 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid may have potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid. One potential direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate its potential anti-inflammatory effects in various models of inflammation. Additionally, further research is needed to investigate the safety and toxicity of 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid at various doses.
Synthesis Methods
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-boronic acid with 4-hydroxybenzoic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-ylamine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be used to study the role of mGluR5 in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
3-[5-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12(15)9-4-5-11(16-7-9)19-10-3-1-2-8(6-10)13(17)18/h1-7,12H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKJEAGNATATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




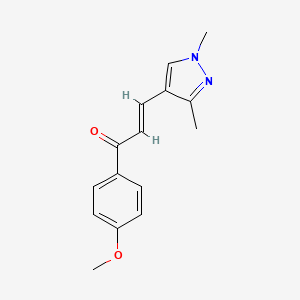
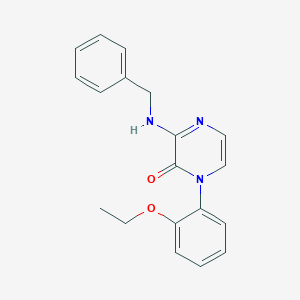
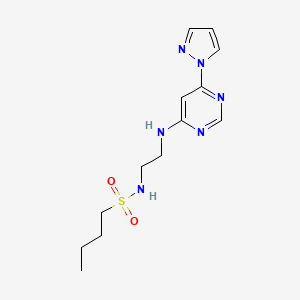
![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)
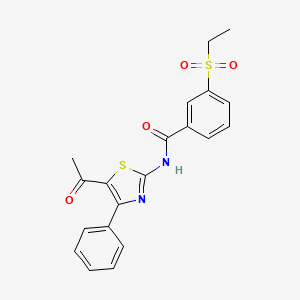

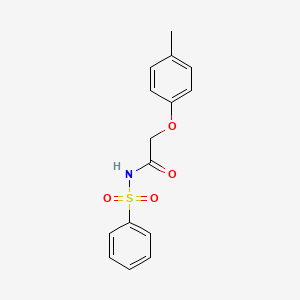
![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2778092.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2778093.png)
![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2778095.png)